N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-oxo-1H-isothiochromene-3-carboxamide

Description

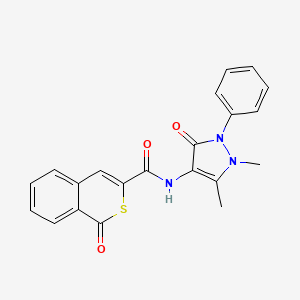

This compound features a pyrazol-4-yl core substituted with a 1,5-dimethyl-3-oxo-2-phenyl group and a 1-oxo-isothiochromene-3-carboxamide moiety. The isothiochromene ring introduces sulfur into the fused aromatic system, distinguishing it from chromene-based analogues.

Properties

Molecular Formula |

C21H17N3O3S |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-oxoisothiochromene-3-carboxamide |

InChI |

InChI=1S/C21H17N3O3S/c1-13-18(20(26)24(23(13)2)15-9-4-3-5-10-15)22-19(25)17-12-14-8-6-7-11-16(14)21(27)28-17/h3-12H,1-2H3,(H,22,25) |

InChI Key |

AUAUQOKYVVJZMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4C(=O)S3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under reflux conditions in a suitable solvent such as ethanol. The product is then purified using recrystallization techniques to obtain the desired compound in high purity. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where functional groups such as halides or alkyl groups are introduced into the molecule.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds related to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) demonstrate promising anticancer activities. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of cancer cells by targeting specific enzymes involved in DNA synthesis, such as thymidylate synthase. These compounds exhibit IC50 values indicating their potency against various cancer cell lines .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. The presence of the pyrazole moiety enhances lipophilicity, facilitating cellular uptake and activity against bacterial strains. In vitro studies have reported significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Drug Development

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-oxo-1H-isothiochromene-3-carboxamide is being explored for its role in drug development. Its unique structure allows for modifications that can lead to new derivatives with enhanced efficacy and reduced side effects. This compound's ability to act on multiple biological targets makes it a candidate for developing multi-targeted therapies in cancer treatment .

Potential in Treating Thrombocytopenia

Research into related compounds has indicated potential applications in treating thrombocytopenia, a condition characterized by low platelet counts. Compounds similar to N-(1,5-dimethyl...pyrazol) have been shown to act as agonists for thrombopoietin receptors, enhancing platelet production .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Du et al. (2013) | Identified pyrazole derivatives as potent inhibitors of thymidylate synthase with IC50 values ranging from 0.47–1.4 µM. | Anticancer drug development targeting DNA synthesis enzymes. |

| Ahsan et al. | Demonstrated dual antimicrobial and anticancer activity of 1,3,4-oxadiazole core structures. | Development of multi-functional therapeutic agents. |

| Recent Synthesis Studies | Highlighted the synthesis of novel isothiocyanate derivatives with enhanced biological activities. | Drug formulation for improved bioavailability and efficacy in cancer therapy. |

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues with Chromene/Isothiochromene Variations

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide

- Structure : Replaces isothiochromene with a 2-oxo-chromene ring.

- Molecular formula: C21H17N3O4 (vs. C20H16N3O3S for the target compound). Biological Impact: Chromene derivatives are associated with anti-inflammatory and antioxidant activities, while isothiochromene may enhance metabolic stability due to sulfur’s electron-withdrawing effects .

N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

- Structure : Substitutes isothiochromene with a pyrazole ring.

- Key Differences :

Substitutions Impacting Pharmacological Activity

Aryl Substituent Modulations

- 4-Acetylphenyl vs. Isothiochromene : Modifications at the aryl position (e.g., 4-acetylphenyl) reduce cytotoxic activity in pyridine-based anticancer agents, suggesting that bulkier substituents like isothiochromene may sterically hinder target binding .

- 4-Methoxyphenyl : Enhances π-stacking interactions in pyrazolo[1,5-a]pyrimidine derivatives, improving DNA binding affinity. The isothiochromene’s fused ring system may similarly engage in π-π interactions .

Sulfonamide vs. Carboxamide Derivatives

- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-benzenesulfonamide :

Melting Points and Stability

- Hydrazinecarbothioamides : High melting points (243–250°C) indicate thermal stability .

- Formamide Derivatives : Lower melting points (~130°C) correlate with reduced crystallinity due to smaller substituents .

Crystallographic and Hydrogen-Bonding Patterns

- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide : Forms 3D networks via N–H⋯O hydrogen bonds and C–H⋯π interactions. The isothiochromene’s sulfur may introduce S⋯π or S–H interactions, altering packing efficiency .

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-oxo-1H-isothiochromene-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C21H18N6O2S

- Molecular Weight : 450.545 g/mol

- CAS Number : 328109-02-0

Research indicates that compounds within the pyrazole class, including this compound, may exert their effects through various mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that similar pyrazole derivatives can inhibit cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest .

- Targeting Specific Pathways : The compound may interact with specific enzymes or receptors involved in cancer progression, although detailed pathways remain to be fully elucidated.

Anticancer Activity

A significant focus of research has been on the anticancer properties of this compound. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

- C6 Glioma Cells : The compound exhibited an IC50 value indicating strong cytotoxicity. For instance, related pyrazole compounds showed IC50 values ranging from 5.00 to 29.85 µM against C6 cells, highlighting their potential effectiveness in glioma treatment .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5f | C6 | 5.13 |

| 5a | SH-SY5Y | 5.00 |

| 5-FU | C6 | 8.34 |

Mechanism of Induced Apoptosis

Flow cytometry analyses revealed that the compound induces apoptosis in treated cells, leading to cell cycle arrest predominantly in the G0/G1 phase . This suggests that the compound could be a candidate for further development in cancer therapies.

Case Study 1: Cytotoxicity and Selectivity

A study focusing on the synthesis and evaluation of pyrazole derivatives found that certain derivatives exhibited selective toxicity towards cancer cells while sparing healthy cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Case Study 2: Structure Activity Relationship (SAR)

Research into the structure activity relationship of similar compounds indicated that modifications to the pyrazole ring could enhance biological activity. For instance, substituents on the phenyl ring or modifications to the isothiochromene structure might significantly alter potency and selectivity against various cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.